4-Chloromethyl-7-methoxy-chromen-2-one
Overview
Description
4-Chloromethyl-7-methoxy-chromen-2-one is a useful research compound. Its molecular formula is C11H9ClO3 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
4-Chloromethyl-7-methoxy-chromen-2-one is a compound that has been explored in various synthetic and characterization studies. For instance, the development of novel polystyrene-supported TBD catalysts utilized in Michael additions for synthesizing Warfarin and its analogues highlights the compound's relevance in creating pharmacologically significant molecules. These catalysts facilitate reactions with 4-hydroxycoumarin, leading to high conversion yields and showcasing the compound's utility in synthetic organic chemistry (Alonzi et al., 2014).
Molecular Docking and Structural Analyses
The compound has also been subject to molecular docking and structural analyses, where its interactions with biological targets such as interleukin-6 (IL-6) were examined. These studies contribute to understanding the compound's potential biological activities and its role in designing new therapeutic agents (Sert et al., 2018).
Spectral and Acid-Base Properties
Investigations into the spectral and acid-base properties of derivatives of 7-hydroxy-2-phenyl-4H-chromen-4-one, which share structural similarities with this compound, provide insights into the electronic effects of different substituents. These studies are crucial for understanding the photophysical behavior of such compounds, which can be applied in the development of new optical materials and sensors (Serdiuk & Roshal, 2015).
Photoelectrical and Optical Characterizations
The compound has also been explored in the context of photoelectrical and optical characterizations, as seen in the synthesis and study of derivatives like 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile. These investigations shed light on the electronic structure, optical properties, and potential applications of these compounds in optoelectronic devices (Ibrahim et al., 2017).
Fluorogenic Sensing Applications
Research on environment-sensitive fluorophores, such as 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, demonstrates the potential of chromen-2-one derivatives in developing fluorogenic sensors. These compounds exhibit unique fluorescence properties in different solvents, making them suitable for applications in biological imaging and environmental sensing (Uchiyama et al., 2006).
Properties
IUPAC Name |
4-(chloromethyl)-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPBECDEFRIYTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358661 | |
Record name | 4-Chloromethyl-7-methoxy-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41295-55-0 | |
Record name | 4-Chloromethyl-7-methoxy-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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